N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Overview
Description
N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide: is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a sulfamoyl group attached to another phenyl ring, and a propanamide linkage connecting these two aromatic systems. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
A structurally similar compound, parecoxib sodium, is known to be a potent and selective inhibitor of cox-2 . COX-2, or cyclooxygenase-2, is an enzyme involved in inflammation and pain.
Mode of Action
If it acts similarly to parecoxib sodium, it may inhibit the COX-2 enzyme, reducing the production of prostaglandins, which are mediators of inflammation and pain .
Biochemical Pathways
If it shares a mechanism with parecoxib sodium, it may impact the arachidonic acid pathway, specifically inhibiting the conversion of arachidonic acid to prostaglandins via the COX-2 enzyme .
Result of Action
If it acts similarly to parecoxib sodium, it may reduce inflammation and pain by decreasing prostaglandin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Acylation Reaction:
Amide Formation: The final step involves the formation of the amide linkage through the reaction of the intermediate compounds with propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for drug design and development.
Medicine
In medicine, this compound could be explored for its pharmacological properties, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-3-[4-(methylsulfamoyl)phenyl]propanamide
- N-(3-acetylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide
- N-(3-acetylphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide
Uniqueness
N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide is unique due to the presence of the 2-methylpropyl group in the sulfamoyl moiety. This structural feature may influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15(2)14-22-28(26,27)20-10-7-17(8-11-20)9-12-21(25)23-19-6-4-5-18(13-19)16(3)24/h4-8,10-11,13,15,22H,9,12,14H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIDVKFGMZZWHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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